5-Methylphenanthridinium
Description
5-Methylphenanthridinium is a heterocyclic aromatic compound characterized by a phenanthridine backbone substituted with a methyl group at the 5-position. Its derivatives, such as 5-methylphenanthridin-6(5H)-one and this compound chloride, are notable for their biological and material science applications. The compound exhibits a molecular formula of C14H11NO (average mass: 209.248) and is synthesized via alkylation or palladium-catalyzed cross-coupling reactions . Key applications include antiviral agents against tobacco mosaic virus (TMV) , antibacterial activity , and use in cationic redox initiator systems for epoxy resins .
Properties
Molecular Formula |
C14H12N+ |
|---|---|
Molecular Weight |
194.25g/mol |
IUPAC Name |
5-methylphenanthridin-5-ium |
InChI |
InChI=1S/C14H12N/c1-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3/q+1 |
InChI Key |
QSLVOIOUANVYCJ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31 |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : 5-Methylphenanthridin-6(5H)-one is synthesized in moderate yields (28%) via Pd-catalyzed methods, whereas acridinium analogs often achieve higher yields due to simpler quaternization steps .
- Structural Rigidity : The methyl group at position 5 in 5-methylphenanthridinium derivatives reduces flexibility compared to crinasiadine, impacting intermolecular interactions .
Table 2: Antiviral and Antibacterial Efficacy
Key Observations :
- This compound chloride derivatives show superior anti-TMV activity (IC50: 32 μM) compared to crinasiadine (IC50: 50 μM), likely due to enhanced charge interactions with viral RNA .
Table 3: Optical and Catalytic Properties
Key Observations :
- The smaller redshift (10 nm) of this compound chloride compared to phthalocyanine (12 nm) reflects its structural rigidity and reduced π-π stacking flexibility .
- In epoxy curing systems, this compound hexafluorophosphate demonstrates comparable reactivity to acridinium analogs but with improved solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
